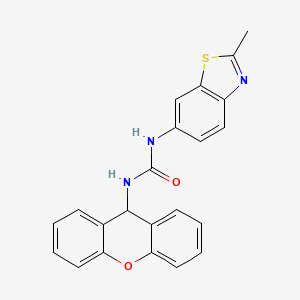![molecular formula C33H32N6O7S2 B4332031 1,3-DIETHYL-1,3-BIS({4-[(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)SULFONYL]PHENYL})UREA](/img/structure/B4332031.png)
1,3-DIETHYL-1,3-BIS({4-[(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)SULFONYL]PHENYL})UREA
描述
“N,N’-diethyl-N,N’-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea” is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring quinoxaline and sulfonyl groups, suggests potential for significant biological and chemical activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-diethyl-N,N’-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea” typically involves multi-step organic reactions. The starting materials often include diethylamine, 4-nitrophenyl isocyanate, and 3-oxo-3,4-dihydroquinoxaline. The reaction conditions may involve:
Step 1: Formation of the intermediate by reacting diethylamine with 4-nitrophenyl isocyanate under controlled temperature and solvent conditions.
Step 2: Introduction of the quinoxaline moiety through a nucleophilic substitution reaction.
Step 3: Final coupling reaction to form the desired urea derivative.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity. The scalability of the synthesis process is crucial for commercial applications.
化学反应分析
Types of Reactions
“N,N’-diethyl-N,N’-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea” can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide derivatives, while reduction may produce amine-substituted derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of advanced materials with specific properties.
作用机制
The mechanism of action of “N,N’-diethyl-N,N’-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and quinoxaline groups may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N,N’-dimethyl-N,N’-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea
- N,N’-diethyl-N,N’-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}thiourea
Uniqueness
“N,N’-diethyl-N,N’-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both quinoxaline and sulfonyl groups suggests potential for diverse reactivity and applications.
属性
IUPAC Name |
1,3-diethyl-1,3-bis[4-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N6O7S2/c1-3-36(23-13-17-25(18-14-23)47(43,44)38-21-31(40)34-27-9-5-7-11-29(27)38)33(42)37(4-2)24-15-19-26(20-16-24)48(45,46)39-22-32(41)35-28-10-6-8-12-30(28)39/h5-20H,3-4,21-22H2,1-2H3,(H,34,40)(H,35,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEPTTASVDYJIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C(=O)N(CC)C4=CC=C(C=C4)S(=O)(=O)N5CC(=O)NC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-{4-[(1-Phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-yl]methanone](/img/structure/B4331954.png)
![4-(2-{3-[2-(4-HYDROXYPHENYL)PROPAN-2-YL]ADAMANTAN-1-YL}PROPAN-2-YL)PHENOL](/img/structure/B4331970.png)

![3-[2-(ADAMANTAN-1-YLOXY)PROPYL]-1-(3-NITROPHENYL)UREA](/img/structure/B4331982.png)
![N-(3-ACETAMIDO-2,4-DIMETHYLBENZYL)-2-[(2-FURYLMETHYL)SULFANYL]ACETAMIDE](/img/structure/B4331996.png)
methanone](/img/structure/B4332000.png)




![3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE](/img/structure/B4332035.png)
![1,3-DIETHYL-1,3-BIS[4-(MORPHOLINE-4-SULFONYL)PHENYL]UREA](/img/structure/B4332038.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}benzamide](/img/structure/B4332046.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)quinazolin-4-amine](/img/structure/B4332052.png)
